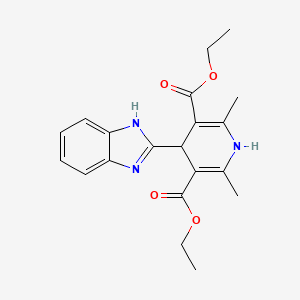![molecular formula C17H22N2O4 B5969022 3-{2-[3-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5969022.png)
3-{2-[3-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[3-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one is a chemical compound that belongs to the group of oxazolidinone antibiotics. It has been extensively studied for its potential applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 3-{2-[3-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and inhibiting the elongation of the peptide chain. This ultimately results in the inhibition of bacterial growth and the eradication of the infection.
Biochemical and Physiological Effects:
This compound has been shown to have minimal side effects and a low toxicity profile. It has been well-tolerated in animal studies and has not been associated with any significant adverse effects on biochemical or physiological parameters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-{2-[3-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one in lab experiments is its broad-spectrum activity against a wide range of bacterial strains. It has also been shown to be effective against antibiotic-resistant strains, making it a promising candidate for the treatment of multidrug-resistant infections. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of 3-{2-[3-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one. One area of focus is the development of new analogs with improved pharmacokinetic properties and enhanced activity against drug-resistant strains. Additionally, further research is needed to explore the potential use of this compound in combination with other antibiotics for the treatment of complex infections. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. Its broad-spectrum activity against a wide range of bacterial strains and its low toxicity profile make it an attractive candidate for the treatment of infectious diseases. Further research is needed to explore the full potential of this compound and to develop new analogs with improved properties.
Méthodes De Synthèse
The synthesis method of 3-{2-[3-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one involves the reaction of 4-benzyloxy-3-chloromethylphenyl isocyanate with 1-(3-aminopropyl)-3-piperidinol in the presence of a base. The reaction yields this compound as a white solid with a high degree of purity.
Applications De Recherche Scientifique
3-{2-[3-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one has been widely used in scientific research for its potential applications in the treatment of bacterial infections. It has been shown to be effective against a broad range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Additionally, it has been studied for its potential use in the treatment of tuberculosis and other infectious diseases.
Propriétés
IUPAC Name |
3-[2-oxo-2-(3-phenylmethoxypiperidin-1-yl)ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-16(12-19-9-10-22-17(19)21)18-8-4-7-15(11-18)23-13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIFFZZQFGFJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOC2=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5968955.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5968965.png)
![N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5968973.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5968983.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5968986.png)
![2-[(benzylthio)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B5968987.png)
![2-[(4-nitrobenzyl)thio]-9H-purin-6-ol](/img/structure/B5968995.png)
![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5969003.png)

![1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride](/img/structure/B5969023.png)
![4-methyl-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)pentanamide](/img/structure/B5969028.png)
![ethyl 4-[1'-(2-furylmethyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate](/img/structure/B5969033.png)
